![molecular formula C18H18O B14232838 1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one CAS No. 823228-01-9](/img/structure/B14232838.png)
1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a dec-3-ene-1,5-diyn-1-yl group and an ethanone moiety
Métodos De Preparación
The synthesis of 1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the coupling of a phenylacetylene derivative with a dec-3-ene-1,5-diyn-1-yl halide under palladium-catalyzed conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used. The reaction temperature is typically maintained between 50-80°C.
Industrial Production Methods: For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield.
Análisis De Reacciones Químicas
1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the alkyne groups to form alkanes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Aplicaciones Científicas De Investigación
1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes.
Pathways Involved: It may modulate pathways related to cell signaling, gene expression, or metabolic processes, depending on the context of its use.
Comparación Con Compuestos Similares
1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1,3-diphenylprop-2-yn-1-one and 1-(dec-3-ene-1,5-diyn-1-yl)-2-(methylsulfanyl)benzene share structural similarities.
Uniqueness: The presence of the dec-3-ene-1,5-diyn-1-yl group in this compound imparts unique electronic properties, making it distinct from other related compounds.
Propiedades
Número CAS |
823228-01-9 |
|---|---|
Fórmula molecular |
C18H18O |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
1-(2-dec-3-en-1,5-diynylphenyl)ethanone |
InChI |
InChI=1S/C18H18O/c1-3-4-5-6-7-8-9-10-13-17-14-11-12-15-18(17)16(2)19/h8-9,11-12,14-15H,3-5H2,1-2H3 |
Clave InChI |
LZKLPJVVLREWJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC=CC#CC1=CC=CC=C1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



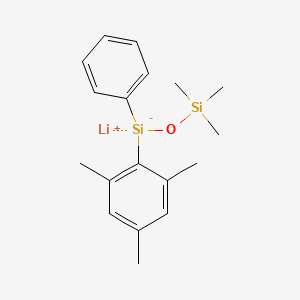
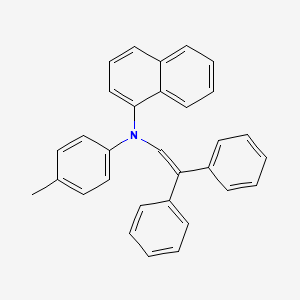

![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)
![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-](/img/structure/B14232799.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)
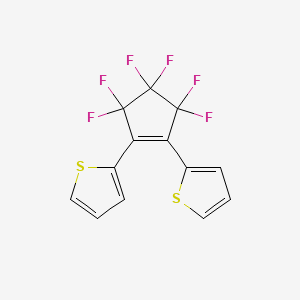
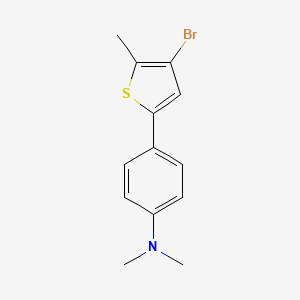
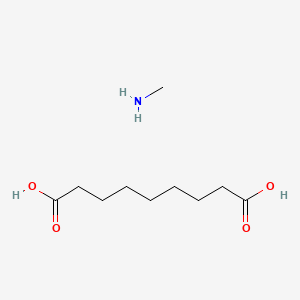
![4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol](/img/structure/B14232832.png)
